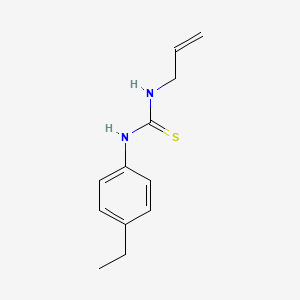

1-Allyl-3-(4-ethylphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethylphenyl)-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-3-9-13-12(15)14-11-7-5-10(4-2)6-8-11/h3,5-8H,1,4,9H2,2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMIIYCIMBHCGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=S)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Allyl-3-(4-ethylphenyl)thiourea

Abstract: This guide provides a comprehensive, research-level overview of the synthesis and characterization of 1-Allyl-3-(4-ethylphenyl)thiourea, a molecule of interest within the broader class of thiourea derivatives. Thioureas are a versatile structural scaffold known for a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] This document details the strategic synthetic approach, a step-by-step experimental protocol, the underlying reaction mechanism, and a full suite of analytical techniques required for structural confirmation and purity assessment. It is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction and Strategic Rationale

Thiourea derivatives are a cornerstone in modern medicinal chemistry and materials science. Their utility stems from the unique properties of the thiocarbonyl group and the two nitrogen substituents, which can form a variety of non-covalent interactions, such as hydrogen bonds, with biological targets like enzymes and receptors.[3] The structural motif N-C(S)-N is a key pharmacophore that contributes to a wide spectrum of biological activities.[1][3][4] Modifications to the substituents on the nitrogen atoms allow for the fine-tuning of physicochemical properties like lipophilicity and electronic character, which can significantly enhance bioactivity.[1]

The target molecule, 1-Allyl-3-(4-ethylphenyl)thiourea, combines several features of interest:

-

The 4-ethylphenyl group: Introduces a lipophilic aromatic moiety, which can influence membrane permeability and interactions with hydrophobic pockets in biological targets.[1]

-

The allyl group: Provides a reactive handle for further synthetic modifications and has been incorporated into various biologically active compounds.[5][6]

The synthesis of this target molecule is achieved through a direct and efficient nucleophilic addition reaction, a robust and widely employed method for constructing unsymmetrical thioureas. This guide explains the causality behind the chosen methodology, ensuring a reproducible and high-yielding outcome.

Synthesis of 1-Allyl-3-(4-ethylphenyl)thiourea

The synthesis is a one-step nucleophilic addition reaction between 4-ethylaniline and allyl isothiocyanate. The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.[7][8]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Ethylaniline | 121.18 | 1.21 g | 10.0 |

| Allyl isothiocyanate | 99.15 | 0.99 g (1.03 mL) | 10.0 |

| Ethanol (95%) | 46.07 | 20 mL | - |

Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethylaniline (1.21 g, 10.0 mmol).

-

Solvent Addition: Add 20 mL of 95% ethanol to the flask and stir the mixture at room temperature until the 4-ethylaniline is completely dissolved. Ethanol is selected as the solvent due to its ability to dissolve both reactants and the final product upon heating, while allowing for precipitation of the product upon cooling.

-

Reagent Addition: Slowly add allyl isothiocyanate (1.03 mL, 10.0 mmol) to the stirred solution at room temperature. The addition is performed dropwise to control any potential exotherm.

-

Reaction Progression: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).

-

Product Isolation: Upon completion of the reaction (indicated by the consumption of the starting materials via TLC), a white precipitate will form. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight. The expected product is a white crystalline solid.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-Allyl-3-(4-ethylphenyl)thiourea.

Reaction Mechanism

The formation of the thiourea derivative proceeds via a classic nucleophilic addition mechanism.

-

Nucleophilic Attack: The nitrogen atom of 4-ethylaniline, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electron-deficient carbon atom of the isothiocyanate group (-N=C=S) in allyl isothiocyanate.

-

Intermediate Formation: This attack results in the formation of a transient zwitterionic intermediate.

-

Proton Transfer: A rapid intramolecular proton transfer from the positively charged nitrogen to the negatively charged sulfur atom occurs, leading to the stable thiourea product.

Caption: Mechanism of nucleophilic addition for thiourea formation.

Characterization and Data Analysis

To confirm the identity and purity of the synthesized 1-Allyl-3-(4-ethylphenyl)thiourea, a combination of spectroscopic methods and physical property measurements is essential.[9][10][11]

Physical Properties

| Property | Expected Result |

| Appearance | White crystalline solid |

| Yield | > 85% |

| Melting Point | Specific to the compound, expected to be sharp (<2°C range) |

| Molecular Formula | C₁₂H₁₆N₂S |

| Molecular Weight | 220.34 g/mol |

Spectroscopic Data

The following tables provide the expected spectral data based on the known chemical shifts and fragmentation patterns of similar structures.[5][12][13][14][15]

Table 4.2.1: Predicted ¹H-NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.0 - 8.5 | Broad singlet | 1H | NH -Phenyl |

| ~ 7.20 | Doublet | 2H | Ar-H (ortho to NH) |

| ~ 7.15 | Doublet | 2H | Ar-H (ortho to Ethyl) |

| ~ 6.5 - 6.0 | Broad singlet | 1H | NH -Allyl |

| ~ 5.90 | Multiplet | 1H | -CH₂-CH =CH₂ |

| ~ 5.25 | Doublet | 1H | -CH=CH₂ (trans) |

| ~ 5.20 | Doublet | 1H | -CH=CH₂ (cis) |

| ~ 4.20 | Multiplet | 2H | -NH-CH₂ -CH= |

| ~ 2.65 | Quartet | 2H | Ar-CH₂ -CH₃ |

| ~ 1.25 | Triplet | 3H | Ar-CH₂-CH₃ |

Table 4.2.2: Predicted ¹³C-NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 181.0 | C =S |

| ~ 142.0 | Ar-C (para to NH) |

| ~ 135.0 | Ar-C (ipso to NH) |

| ~ 133.0 | -CH₂-CH =CH₂ |

| ~ 129.0 | Ar-C H (ortho to Ethyl) |

| ~ 125.0 | Ar-C H (ortho to NH) |

| ~ 118.0 | -CH=CH₂ |

| ~ 48.0 | -NH-CH₂ -CH= |

| ~ 28.5 | Ar-CH₂ -CH₃ |

| ~ 15.5 | Ar-CH₂-CH₃ |

Table 4.2.3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3200 | N-H Stretching | N-H |

| ~ 3050 | C-H Stretching | Aromatic C-H |

| ~ 2960 | C-H Stretching | Aliphatic C-H |

| ~ 1600, 1510 | C=C Stretching | Aromatic C=C |

| ~ 1540 | N-H Bending | N-H |

| ~ 1240 | C=S Stretching | Thiocarbonyl C=S |

Table 4.2.4: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Interpretation |

| 220 | [M]⁺ (Molecular Ion) |

| 179 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 121 | [C₈H₁₁N]⁺ (4-Ethylaniline fragment) |

| 99 | [C₃H₅NS]⁺ (Allyl isothiocyanate fragment) |

Conclusion

This guide outlines a reliable and efficient method for the synthesis of 1-Allyl-3-(4-ethylphenyl)thiourea. The procedure is straightforward, high-yielding, and utilizes readily available starting materials. The comprehensive characterization protocol, including NMR, FT-IR, and mass spectrometry, provides a robust framework for verifying the structure and purity of the final product. The successful synthesis and characterization of this compound pave the way for its further investigation in biological assays and its potential use as a scaffold in the development of new therapeutic agents.

References

- Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience.

- Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (n.d.).

- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry.

- Design, Synthesis and Biological Activities of (Thio)

- Synthesis and biological activity of substituted urea and thiourea derivatives containing 1,2,4-triazole moieties. (2013). PubMed.

- Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals.

- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.).

- Phenylthiourea. (n.d.). PubChem.

- Mass spectrometric and thermal fragmentation of 1-substituted-3-phenyl-2-thioureas. (n.d.). The Journal of Organic Chemistry.

- New N-allylthiourea derivatives: Synthesis, molecular docking and in vitro cytotoxicity studies. (n.d.). Semantic Scholar.

- Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: Plausible transformation of isothiocyanate from thiol to amine. (2009). Okayama University Scientific Achievement Repository.

- New N-allylthiourea derivatives, Synthesis, molecular docking and in vitro cytotoxicity studies. (n.d.).

- Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems. (n.d.).

- Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thioureaas a Candidate of an Analgesic Drug. (2022). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia.

- Reaction mechanism of acetyl isothiocyanate with primary amines. (n.d.). BenchChem.

- Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. (n.d.). SciSpace.

- Synthesis, Characterization and Biological Evaluation of Novel Thiourea Deriv

- Decomposition of Allyl Isothiocyanate in Aqueous Solution. (n.d.). J-STAGE.

- Thiourea, phenyl-. (n.d.). NIST WebBook.

- Alkyl N-Benzylthiocarbamates, the First Copper(II) Ion-Chelating Tyrosinase Inhibitors with a Thiocarbamate Group and ROS-Scavenging Activity, Exhibit Different Inhibitory Activities Depending on the Origin of Tyrosinase. (n.d.). MDPI.

- New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities. (2016). Semantic Scholar.

- Thiourea, phenyl-. (n.d.). NIST WebBook.

- N-Allylthiourea(109-57-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE.

- The 13C NMR data for all compounds (1-3). (n.d.).

- 1 H-NMR spectra of the thiourea derivatives. (n.d.).

- Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl] phenyl}-thiourea and urea derivatives with anti-nociceptive activity. (n.d.).

- One-Step Synthesis of 1-(4,5-Diphenylpyrimidin-2-yl)thiourea. (n.d.).

- Technical Guide: Enantioselective Synthesis of (But-3-en-2-yl)thiourea. (n.d.). BenchChem.

- Synthesis, characterization and crystal structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea. (n.d.).

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. Synthesis and biological activity of substituted urea and thiourea derivatives containing 1,2,4-triazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Characterization of 1-Allyl-3-(4-ethylphenyl)thiourea

Authored For: Drug Development and Chemical Research Professionals Preamble: This document provides a detailed scientific framework for the synthesis, purification, and comprehensive physicochemical characterization of the novel compound 1-Allyl-3-(4-ethylphenyl)thiourea. As a member of the thiourea class of compounds, which are known for a wide spectrum of biological activities including analgesic, antibacterial, and anticancer effects, a thorough understanding of its properties is paramount for any potential therapeutic development.[1][2][3] This guide is structured not as a rigid report of existing data, but as a proactive, methodology-focused whitepaper to guide researchers in establishing the foundational chemical and physical profile of this compound from first principles.

Section 1: Molecular Identity and Core Computed Properties

The initial step in evaluating any new chemical entity is to establish its fundamental molecular identity. This serves as the theoretical baseline against which all subsequent experimental data will be validated.

Table 1: Core Molecular Identifiers for 1-Allyl-3-(4-ethylphenyl)thiourea

| Property | Value | Source |

| CAS Number | 220604-75-1 | [4][5] |

| Molecular Formula | C₁₂H₁₆N₂S | [4][6] |

| Molecular Weight | 220.33 g/mol | [4][6] |

| IUPAC Name | 1-(4-ethylphenyl)-3-prop-2-enylthiourea | N/A |

While experimental data is sparse, computational models provide valuable estimations for guiding experimental design. For instance, the lipophilicity (LogP) of a related compound, 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea, was calculated to be 3.3871, suggesting that 1-Allyl-3-(4-ethylphenyl)thiourea is also likely to be a lipophilic molecule.[1]

Section 2: Synthesis, Purification, and Verification

The acquisition of a pure, well-characterized sample is the most critical prerequisite for accurate physicochemical analysis. The proposed synthesis follows a well-established nucleophilic addition reaction common for thiourea derivatives.[7][8]

Synthesis Rationale and Pathway

The chosen synthetic route involves the reaction of 4-ethylaniline with allyl isothiocyanate. This pathway is selected for its high efficiency and the commercial availability of the starting materials. The lone pair of electrons on the primary amine of 4-ethylaniline acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.

Caption: Synthesis and Purification Workflow for 1-Allyl-3-(4-ethylphenyl)thiourea.

Detailed Synthesis Protocol

This protocol is designed as a self-validating system, where successful synthesis and purity are confirmed before proceeding.

-

Reaction Setup: To a round-bottom flask, add 4-ethylaniline (1.0 eq) and anhydrous acetone (10 mL/g of amine). Stir the solution at room temperature.

-

Reagent Addition: Add allyl isothiocyanate (1.05 eq) dropwise to the stirring solution. A slight exotherm may be observed.

-

Reaction and Monitoring: Fit the flask with a condenser and reflux the mixture for 2-4 hours. Monitor the reaction's progress every 30 minutes using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the starting amine spot is no longer visible.

-

Isolation: Once complete, allow the mixture to cool to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the pure crystals by vacuum filtration, wash with cold water, and dry under vacuum.

Section 3: Experimental Determination of Key Physicochemical Properties

The following protocols outline the essential experiments required to build a comprehensive physicochemical profile of the target compound.

Melting Point (m.p.)

-

Scientific Importance: The melting point is a critical indicator of a compound's purity. A sharp, defined melting range suggests a highly pure substance, while a broad or depressed range indicates the presence of impurities. It also provides insight into the strength of the crystal lattice.

-

Methodology (Capillary Method):

-

Place a small amount of the dried, purified crystalline product into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the apparatus rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁-T₂. For a pure compound, this range should be less than 2 °C.

-

Aqueous Solubility

-

Scientific Importance: Aqueous solubility is a cornerstone of drug development, directly influencing a compound's dissolution rate and bioavailability. Poor solubility is a major hurdle in formulation and can lead to inadequate absorption.

-

Methodology (Equilibrium Shake-Flask Method):

-

Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

After agitation, centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

-

Carefully extract a known volume of the clear supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

Express the solubility in units of mg/mL or µg/mL.

-

Lipophilicity (LogP)

-

Scientific Importance: Lipophilicity, the measure of a compound's preference for a lipid-like environment versus an aqueous one, is a key determinant of its ability to cross biological membranes. The partition coefficient (LogP) is a standard measure for this property.

-

Methodology (Shake-Flask Method):

-

Prepare a stock solution of the compound in n-octanol.

-

Add a known volume of this stock solution to a separatory funnel containing a known volume of water (or PBS, pH 7.4), ensuring the system is pre-saturated with both solvents.

-

Shake the funnel vigorously for 5-10 minutes to allow for partitioning of the compound between the two phases.

-

Allow the layers to separate completely.

-

Determine the concentration of the compound in both the n-octanol layer and the aqueous layer using HPLC or UV-Vis spectroscopy.

-

Calculate the partition coefficient P as: P = [Concentration]octanol / [Concentration]aqueous.

-

The final value is expressed as LogP = log₁₀(P).

-

Section 4: Spectroscopic and Structural Elucidation

Structural confirmation is the definitive validation of the synthesis. The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural fingerprint.

Caption: Logical Workflow for the Structural Confirmation of the Synthesized Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the allyl group (vinylic and allylic protons), the ethyl group (a quartet and a triplet), the aromatic protons on the phenyl ring (two doublets), and the N-H protons of the thiourea moiety.

-

¹³C NMR: The carbon NMR spectrum will corroborate the structure, with characteristic peaks for the C=S carbon (typically downfield, ~180 ppm), aromatic carbons, and aliphatic carbons of the allyl and ethyl groups.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

-

N-H stretching: A band in the region of 3100-3300 cm⁻¹.

-

Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹.

-

C=C stretching (allyl): A band around 1640 cm⁻¹.

-

C=S stretching (thiocarbonyl): A strong band in the 1200-1300 cm⁻¹ region.[9]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition. The expected protonated molecular ion [M+H]⁺ would have an m/z value corresponding to the molecular weight of 220.33 plus the mass of a proton.

References

-

PubChem. 1-Allyl-3-(4-ethoxyphenyl)thiourea. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Allyl-3-(4-phenoxyphenyl)thiourea. National Center for Biotechnology Information. [Link]

-

Razak, R., Siswandono, & Ekowati, J. (2022). Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thioureaas a Candidate of an Analgesic Drug. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 9(1), 17-23. [Link]

-

T3DB. Thiourea (T3D4891). T3DB. [Link]

-

Popa, C. V., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 28(13), 5089. [Link]

-

PubChem. Allylthiourea. National Center for Biotechnology Information. [Link]

-

Sciencemadness Wiki. N-Allylthiourea. Sciencemadness. [Link]

-

Raza, M. A., et al. (2022). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. Bulletin of the Chemical Society of Ethiopia, 35(3), 587-600. [Link]

-

ResearchGate. Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. ResearchGate. [Link]

-

Semantic Scholar. Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. Semantic Scholar. [Link]

-

NIST. Allylthiourea. NIST WebBook. [Link]

-

Malaysian Journal of Analytical Sciences. SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. MJAS. [Link]

-

Semantic Scholar. New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities. Semantic Scholar. [Link]

-

ResearchGate. Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. [Link]

-

MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

NIST. Thiourea. NIST WebBook. [Link]

-

BIOFOUNT. 1-allyl-3-(4-ethylphenyl)thiourea. BIOFOUNT. [Link]

-

National Institutes of Health. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. NIH. [Link]

-

ResearchGate. 1H-NMR spectra of the thiourea derivatives. ResearchGate. [Link]

-

DergiPark. Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. [Link]

-

ResearchGate. FT-IR spectrum for pure thiourea single crystal. ResearchGate. [Link]

-

KSU BAP. Journal of Molecular Structure Novel thiourea derivative compounds: Thermal behavior, biological evaluation, Hirshfeld surfaces. KSU BAP. [Link]

-

ResearchGate. IR spectra of the thiourea (tu), Pt(tu)4Cl2, (1) and Pd(tu)4Cl2, (2). ResearchGate. [Link]

-

PubChem. 1-allyl-3-[3-(phenoxathiin-2-ylsulfamoyl)phenyl]thiourea. PubChem. [Link]

-

Twin Screw Extrusion. Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. [Link]

-

Stenutz. 1-allylthiourea. Stenutz. [Link]

-

MDPI. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. [Link]

-

CONICET. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. CONICET. [Link]

Sources

- 1. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1-allyl-3-(4-ethylphenyl)thiourea | 220604-75-1 [amp.chemicalbook.com]

- 5. 220604-75-1|1-allyl-3-(4-ethylphenyl)thiourea|1-allyl-3-(4-ethylphenyl)thiourea|-范德生物科技公司 [bio-fount.com]

- 6. 1-allyl-3-(4-ethylphenyl)thiourea | 220604-75-1 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Allyl-3-(4-ethylphenyl)thiourea (CAS No. 220604-75-1): A Potential Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyl-3-(4-ethylphenyl)thiourea, a member of the versatile N,N'-disubstituted thiourea family, represents a compelling scaffold for medicinal chemistry and drug discovery. While specific research on this particular molecule is emerging, the broader class of thiourea derivatives has demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of 1-Allyl-3-(4-ethylphenyl)thiourea, drawing upon established knowledge of related analogues to infer its physicochemical properties, potential synthesis strategies, and likely biological activities. Detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound class are presented to empower researchers in their exploration of its therapeutic potential.

Introduction: The Prominence of Thiourea Derivatives in Medicinal Chemistry

Thiourea and its derivatives are a class of organic compounds characterized by the (R¹R²N)(R³R⁴N)C=S functional group. The presence of both sulfur and nitrogen atoms imparts a unique chemical reactivity and the ability to form stable complexes with various biological targets. This has led to their investigation and development as promising therapeutic agents across multiple disease areas. The structural versatility of the thiourea backbone allows for the introduction of diverse substituents, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties.

This guide focuses on 1-Allyl-3-(4-ethylphenyl)thiourea, a molecule that combines the features of an allyl group, known to modulate biological activity, and a 4-ethylphenyl moiety, which can influence lipophilicity and aromatic interactions.

Physicochemical Properties and Structural Elucidation

While experimental data for 1-Allyl-3-(4-ethylphenyl)thiourea is not extensively published, its key physicochemical properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 220604-75-1 | Chemical Abstracts Service |

| Molecular Formula | C₁₂H₁₆N₂S | --- |

| Molecular Weight | 220.33 g/mol | --- |

| Appearance | Likely a white to off-white crystalline solid | Based on similar thiourea derivatives |

| Solubility | Expected to be soluble in organic solvents like acetone, ethanol, and DMSO; sparingly soluble in water. | General solubility of thiourea derivatives |

| Predicted logP | ~3.5 - 4.5 | Computational prediction based on structure |

Spectroscopic Characterization (Predicted)

The structural confirmation of synthesized 1-Allyl-3-(4-ethylphenyl)thiourea would rely on standard spectroscopic techniques. The expected spectral data, based on the analysis of similar structures, are as follows:

-

¹H NMR: Expected signals would include those for the allyl group protons (δ 4.0-6.0 ppm), the aromatic protons of the ethylphenyl group (δ 7.0-7.5 ppm), the ethyl group protons (quartet around δ 2.6 ppm and triplet around δ 1.2 ppm), and the N-H protons (broad signals, δ 7.5-9.5 ppm).

-

¹³C NMR: Key signals would be the thiocarbonyl carbon (C=S) in the range of δ 180-185 ppm, aromatic carbons, and aliphatic carbons of the allyl and ethyl groups.

-

IR Spectroscopy: Characteristic absorption bands would include N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and C-N stretching vibrations.

-

Mass Spectrometry: The molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z corresponding to the molecular weight of the compound.

Synthesis of 1-Allyl-3-(4-ethylphenyl)thiourea

The synthesis of 1-Allyl-3-(4-ethylphenyl)thiourea can be readily achieved through a well-established synthetic route for N,N'-disubstituted thioureas. The most common and efficient method involves the reaction of an isothiocyanate with a primary amine.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process, starting from the commercially available 4-ethylaniline.

Caption: Proposed two-step synthesis of 1-Allyl-3-(4-ethylphenyl)thiourea.

Detailed Experimental Protocol: Synthesis of 1-Allyl-3-(4-ethylphenyl)thiourea

Materials:

-

4-Ethylaniline

-

Thiophosgene or a suitable equivalent (e.g., carbon disulfide and a base)

-

Allylamine

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF)

-

Triethylamine (if using CS₂ method)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step 1: Synthesis of 4-Ethylphenyl isothiocyanate

-

In a well-ventilated fume hood, dissolve 4-ethylaniline (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of thiophosgene (1.1 equivalents) in dichloromethane to the cooled aniline solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-ethylphenyl isothiocyanate.

-

Purify the crude product by vacuum distillation or column chromatography if necessary.

Step 2: Synthesis of 1-Allyl-3-(4-ethylphenyl)thiourea

-

Dissolve the purified 4-ethylphenyl isothiocyanate (1 equivalent) in anhydrous acetonitrile.

-

To this solution, add allylamine (1 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically exothermic. Monitor the formation of the product by TLC.

-

The product often precipitates out of the solution upon formation. If not, the solvent can be removed under reduced pressure.

-

Collect the solid product by filtration and wash with a small amount of cold solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-Allyl-3-(4-ethylphenyl)thiourea.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Potential Biological Activities and Mechanism of Action

The biological activities of thiourea derivatives are diverse and depend heavily on the nature of the substituents. The presence of the allyl and 4-ethylphenyl groups in the target molecule suggests several potential areas of therapeutic interest.

Antimicrobial Activity

Thiourea derivatives are well-documented for their antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilic nature of the 4-ethylphenyl group may enhance the compound's ability to penetrate microbial cell walls.

Caption: Postulated mechanisms of antimicrobial action for thiourea derivatives.

Anticancer Activity

Many thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Their proposed mechanisms of action include the inhibition of protein tyrosine kinases, topoisomerases, and other enzymes crucial for cancer cell proliferation. The allyl group, in some contexts, has been associated with enhanced anticancer effects.

Anti-inflammatory and Analgesic Activity

Certain substituted thioureas have been reported to possess anti-inflammatory and analgesic properties. These effects are often linked to the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 1-Allyl-3-(4-ethylphenyl)thiourea, a series of in vitro and in vivo assays are necessary.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Stock Solution: Dissolve a known weight of 1-Allyl-3-(4-ethylphenyl)thiourea in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

Bacterial/Fungal Strains: Use standard reference strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and clinically relevant isolates.

-

Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., HaCaT) to assess selectivity.

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 1-Allyl-3-(4-ethylphenyl)thiourea for a specified period (e.g., 48 or 72 hours).

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or Sorenson's glycine buffer).

-

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Future Perspectives and Conclusion

1-Allyl-3-(4-ethylphenyl)thiourea presents a promising starting point for the development of novel therapeutic agents. The established synthetic routes and the well-documented biological activities of the broader thiourea class provide a solid foundation for its exploration. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities. Structure-activity relationship (SAR) studies, involving modifications of the allyl and 4-ethylphenyl groups, will be crucial in optimizing its potency and selectivity for specific biological targets. Furthermore, investigations into its mechanism of action, toxicological profile, and pharmacokinetic properties will be essential for its potential translation into a clinical candidate. This in-depth technical guide serves as a valuable resource to stimulate and support these research endeavors.

References

Due to the limited specific literature on 1-Allyl-3-(4-ethylphenyl)thiourea, the following references pertain to the synthesis and biological activities of related thiourea derivatives and provide a basis for the information presented in this guide.

-

Razak, R., Siswandono, & Ekowati, J. (2022). Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thioureaas a Candidate of an Analgesic Drug. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 9(1), 17-23. [Link]

- Saeed, A., et al. (2017). Recent developments in chemistry, coordination, structure and biological aspects of 1-(acyl/aroyl)-3-(substituted) thioureas. Journal of Sulfur Chemistry, 38(5), 546-597.

- Karthikeyan, M. S., et al. (2006). Synthesis and antimicrobial activity of a new series of 1,3,4-thiadiazole-containing N-substituted-N'-arylthioureas. Bioorganic & Medicinal Chemistry Letters, 16(18), 4872-4876.

- Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363.

- Al-Salahi, R., et al. (2010). Synthesis and in vitro anti-cancer evaluation of some novel thiourea derivatives. European Journal of Medicinal Chemistry, 45(9), 3647-3653.

An In-depth Technical Guide on the Mechanism of Action of 1-Allyl-3-(4-ethylphenyl)thiourea

Abstract

1-Allyl-3-(4-ethylphenyl)thiourea is a synthetic organosulfur compound belonging to the versatile class of thiourea derivatives. This technical guide provides a comprehensive analysis of its potential mechanisms of action, drawing from the established biological activities of the broader thiourea class and specific data on its antitubercular properties. We will explore its likely interactions with biological targets, propose signaling pathways it may modulate, and provide detailed experimental protocols for elucidating its precise molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Therapeutic Potential of Thiourea Derivatives

Thiourea derivatives are a well-established class of compounds in medicinal chemistry, renowned for their wide spectrum of biological activities.[1][2] The core thiourea scaffold, characterized by a central thiocarbonyl group flanked by two amino groups, serves as a versatile template for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] These modifications have led to the development of compounds with applications as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic agents.[4][5]

The biological activity of thiourea derivatives is often attributed to their ability to interact with various biological targets through hydrogen bonding and coordination with metal ions.[3][6] The sulfur and nitrogen atoms of the thiourea moiety are key to these interactions, enabling them to inhibit a diverse range of enzymes, including but not limited to cholinesterases, carbonic anhydrases, and kinases.[7][8]

1-Allyl-3-(4-ethylphenyl)thiourea: Known Biological Activity

While the broader class of thiourea derivatives has been extensively studied, specific research on 1-Allyl-3-(4-ethylphenyl)thiourea has highlighted its potential as an antitubercular agent. One study reported its synthesis and evaluation against Mycobacterium tuberculosis, demonstrating a Minimum Inhibitory Concentration (MIC) value that suggests it is a promising candidate for further investigation in the development of new anti-TB drugs.[9]

Postulated Mechanisms of Action

Based on the known activities of thiourea derivatives and structurally similar compounds, we can postulate several potential mechanisms of action for 1-Allyl-3-(4-ethylphenyl)thiourea.

Enzyme Inhibition

A primary mechanism by which thiourea derivatives exert their therapeutic effects is through the inhibition of key enzymes.[7][10]

-

Potential Targets:

-

InhA (Enoyl-Acyl Carrier Protein Reductase): A key enzyme in the mycobacterial cell wall synthesis pathway and a common target for anti-TB drugs.

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 is a common mechanism for analgesic and anti-inflammatory drugs. A study on the structurally similar 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea suggested potential COX-2 inhibitory activity.[11]

-

Other Enzymes: Other potential targets include lipoxygenases, xanthine oxidase, and various kinases, which are known to be inhibited by other thiourea derivatives.[10][12]

-

The following diagram illustrates a generalized workflow for identifying enzyme inhibition.

Caption: Workflow for determining the inhibitory activity of a compound against a target enzyme.

Disruption of Cellular Respiration and Energy Metabolism

Some thiourea derivatives have been shown to interfere with cellular respiration, a critical process for bacterial survival. This can occur through the inhibition of key enzymes in the electron transport chain or by disrupting the proton motive force.

Interaction with Cellular Membranes

The lipophilic nature of the ethylphenyl group in 1-Allyl-3-(4-ethylphenyl)thiourea may facilitate its interaction with and disruption of bacterial cell membranes, leading to increased permeability and cell death.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of 1-Allyl-3-(4-ethylphenyl)thiourea, a series of targeted experiments are required.

Target Identification and Validation

Objective: To identify the specific molecular target(s) of 1-Allyl-3-(4-ethylphenyl)thiourea.

Methodology: Affinity Chromatography

-

Ligand Immobilization: Covalently attach 1-Allyl-3-(4-ethylphenyl)thiourea to a solid support (e.g., sepharose beads).

-

Cell Lysate Preparation: Prepare a whole-cell lysate from the target organism (e.g., Mycobacterium tuberculosis).

-

Affinity Chromatography: Pass the cell lysate over the column containing the immobilized compound.

-

Elution: Elute the proteins that have bound to the compound using a competitive ligand or by changing the buffer conditions.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Caption: Experimental workflow for identifying protein targets using affinity chromatography.

Enzyme Inhibition Assays

Objective: To quantify the inhibitory potency of 1-Allyl-3-(4-ethylphenyl)thiourea against identified or hypothesized enzyme targets.

Methodology: In Vitro Enzyme Assays

-

Enzyme and Substrate Preparation: Obtain or purify the target enzyme and its corresponding substrate.

-

Compound Dilution Series: Prepare a serial dilution of 1-Allyl-3-(4-ethylphenyl)thiourea.

-

Assay Reaction: In a microplate format, incubate the enzyme, substrate, and varying concentrations of the compound.

-

Signal Detection: Measure the reaction progress using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

| Parameter | Description |

| Target Enzyme | The specific enzyme being investigated (e.g., InhA, COX-2). |

| Substrate | The molecule upon which the enzyme acts. |

| Compound | 1-Allyl-3-(4-ethylphenyl)thiourea. |

| IC50 | The concentration of the compound required to inhibit 50% of the enzyme's activity. |

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context.

Methodology:

-

Cell Treatment: Treat intact cells with 1-Allyl-3-(4-ethylphenyl)thiourea or a vehicle control.

-

Heating: Heat the treated cells across a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Signaling Pathway Analysis

Should 1-Allyl-3-(4-ethylphenyl)thiourea be found to inhibit a key signaling protein (e.g., a kinase), further investigation into its impact on downstream signaling pathways will be necessary.

Caption: A hypothetical signaling pathway modulated by the compound.

Conclusion and Future Directions

1-Allyl-3-(4-ethylphenyl)thiourea is a promising compound within the therapeutically rich class of thiourea derivatives. Its established antitubercular activity warrants a deeper investigation into its precise mechanism of action. The experimental approaches outlined in this guide, from target identification to cellular pathway analysis, provide a robust framework for elucidating how this compound exerts its biological effects. Future research should focus on a systematic evaluation of its potential enzyme targets, its effects on bacterial cell integrity, and its broader pharmacological profile. Such studies will be crucial for its potential development as a novel therapeutic agent.

References

-

Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (n.d.). MDPI. Retrieved from [Link]

-

Bano, B., et al. (2020). Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors. Future Medicinal Chemistry, 12(1), 37-53. Retrieved from [Link]

-

Bano, B., et al. (2020). Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Future Medicinal Chemistry. Retrieved from [Link]

-

(2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. Retrieved from [Link]

-

Ozer, Y., et al. (2019). Synthesis and Biological Activity of Novel Thiourea Derivatives as Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1339-1345. Retrieved from [Link]

-

Roxana, M. M., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 28(13), 5038. Retrieved from [Link]

-

Razak, R., Siswandono, & Ekowati, J. (2022). Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thioureaas a Candidate of an Analgesic Drug. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 9(1), 17-23. Retrieved from [Link]

-

Luo, Y., et al. (2013). Synthesis and Biological Evaluation of Arylthiourea Derivatives with Antitubercular Activity. Letters in Drug Design & Discovery, 10(7), 645-649. Retrieved from [Link]

-

Çam, D., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Journal of Research in Pharmacy, 25(5), 654-665. Retrieved from [Link]

-

Edrah, S. (n.d.). Synthesis, Charatrization and Biological Activities of Ureas and Thioureas Derivatives. Retrieved from [Link]

-

Roxana, M. M., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. National Institutes of Health. Retrieved from [Link]

-

Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 10). YouTube. Retrieved from [Link]

-

1-Allyl-3-benzoylthiourea derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Razak, R., Siswandono, & Ekowati, J. (2022). Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thioureaas a Candidate of an Analgesic Drug. Journal of Universitas Airlangga. Retrieved from [Link]

-

Al-kadhemy, M. F. A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Retrieved from [Link]

-

Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. Retrieved from [Link]

-

Borisov, A., et al. (2023). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 28(12), 4906. Retrieved from [Link]

-

Khan, K. M., et al. (2018). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. RSC Advances, 8(64), 36599-36614. Retrieved from [Link]

-

1-Allyl-3-(4-ethoxyphenyl)thiourea. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 12. tandfonline.com [tandfonline.com]

Introduction: The Structural Versatility and Importance of Substituted Thioureas

An In-depth Technical Guide to the Spectroscopic Analysis of Substituted Thioureas for Researchers and Drug Development Professionals

Substituted thioureas represent a privileged class of compounds in modern chemistry, particularly within the realms of medicinal and materials science.[1] Their unique structural motif, characterized by a central thiocarbonyl group flanked by nitrogen atoms (R₁R₂N-C(S)-NR₃R₄), provides a versatile scaffold for molecular design. This versatility stems from the thiocarbonyl group's ability to act as a potent hydrogen-bond donor and acceptor, as well as a versatile ligand for metal coordination.[2][3] Consequently, thiourea derivatives have been extensively investigated and developed as antibacterial, antifungal, antiviral, and anticancer agents.[4][5][6]

The journey from synthesis to application for these valuable compounds is critically dependent on rigorous structural characterization. The precise arrangement of substituents and the electronic environment of the core thiourea moiety dictate the molecule's biological activity and physical properties. Therefore, a multi-faceted spectroscopic approach is not merely procedural but essential for unambiguous structure elucidation and quality control. This guide provides a detailed examination of the three cornerstone techniques in this process: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing technical principles with practical insights, this document serves as a comprehensive resource for scientists engaged in the research and development of substituted thioureas.[7][8][9]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules, providing a detailed map of the carbon-hydrogen framework. For substituted thioureas, both ¹H and ¹³C NMR are indispensable.

Expertise in Action: Interpreting ¹H NMR Spectra

The proton NMR spectrum of a substituted thiourea provides a wealth of information, but its interpretation requires an understanding of the specific behavior of the N-H protons.

-

The N-H Protons: The protons attached to the nitrogen atoms are the most characteristic feature. They typically appear as broad signals significantly downfield, often in the range of δ 11.0-13.0 ppm for acylthioureas and slightly more upfield for other derivatives.[2][10] This downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing thiocarbonyl group. The broadness of the signal arises from several factors: quadrupolar relaxation of the ¹⁴N nucleus, moderate rates of chemical exchange with trace amounts of water or acid, and intermolecular hydrogen bonding. The precise chemical shift is highly sensitive to the solvent, concentration, and temperature.

-

Substituent Protons: Protons on alkyl or aryl groups attached to the nitrogens will appear in their expected regions. However, their chemical shifts can be influenced by the electronic nature of the thiourea core. For example, aromatic protons ortho to the point of attachment are often shifted relative to their positions in the parent aniline due to the anisotropy and electronic effects of the thiourea group.

-

Rotational Isomers: Due to the partial double-bond character of the C-N bonds, hindered rotation can sometimes lead to the observation of multiple conformers at low temperatures, resulting in a doubling of certain NMR signals.[11]

Unveiling the Core: ¹³C NMR Analysis

The ¹³C NMR spectrum provides a direct look at the carbon backbone, with one signal being of paramount importance.

-

The Thiocarbonyl (C=S) Carbon: The most diagnostic signal in the ¹³C NMR spectrum of a substituted thiourea is that of the thiocarbonyl carbon. This carbon is highly deshielded and appears far downfield, typically in the range of δ 170-185 ppm .[2][7] This significant deshielding is a direct result of the lower electronegativity of sulfur compared to oxygen, making the C=S carbon more electron-deficient than its C=O counterpart in ureas. The exact position is sensitive to the nature of the substituents on the nitrogen atoms.[7]

-

Substituent Carbons: The signals for the carbons of the alkyl and aryl substituents appear in their conventional regions, providing complementary information for a complete structural assignment.

Data Presentation: Typical NMR Chemical Shifts for Substituted Thioureas

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | NH (Thiourea) | 7.0 - 13.0 | Broad signal, position is highly dependent on solvent, concentration, and substitution. Acylthioureas are typically >11 ppm.[2] |

| ¹H | Ar-H | 6.5 - 8.5 | Standard aromatic region; shifts are influenced by substituents on the ring and the thiourea moiety. |

| ¹H | Alkyl-H | 0.5 - 4.5 | Standard alkyl region; protons alpha to nitrogen are typically in the 2.5-4.5 ppm range. |

| ¹³C | C =S (Thiocarbonyl) | 170 - 185 | The most characteristic signal. Its position is a key identifier for the thiourea functional group.[2][7] |

| ¹³C | Ar-C | 110 - 150 | Standard aromatic region. |

| ¹³C | Alkyl-C | 10 - 60 | Standard alkyl region. |

Protocol: NMR Sample Preparation and Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice as it is a good solvent for many thioureas and its hydrogen-bond accepting nature can sharpen the N-H proton signals compared to CDCl₃. For compounds soluble in less polar solvents, chloroform-d (CDCl₃) can be used.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified thiourea derivative. Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is completely dissolved; vortex or sonicate briefly if necessary.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as the internal reference (δ 0.00 ppm).

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. A spectral width of at least 15 ppm is recommended to ensure all signals, especially the downfield N-H protons, are captured.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of at least 220 ppm is necessary to observe the downfield C=S signal. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as the C=S signal can be weak due to its long relaxation time.

-

If structural ambiguity remains, perform 2D NMR experiments such as HSQC and HMBC to definitively correlate proton and carbon signals.[12][13]

-

Part 2: Infrared (IR) Spectroscopy: Probing Vibrational Signatures

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. In the context of substituted thioureas, it provides immediate evidence for the key N-H and C=S bonds.

Expertise in Action: Deciphering the IR Spectrum

The IR spectrum of a thiourea is characterized by several key absorption bands.

-

N-H Stretching (νN-H): These vibrations typically appear as one or more bands in the region of 3100-3400 cm⁻¹ .[5][14] The exact position and shape of these bands are sensitive to hydrogen bonding. In solid-state spectra (e.g., KBr pellet), intermolecular hydrogen bonding often leads to broader bands at lower frequencies.

-

C-H Stretching (νC-H): Aromatic and aliphatic C-H stretching vibrations are observed just above and below 3000 cm⁻¹, respectively.

-

Thioamide Bands: Unlike the sharp, intense C=O stretch in amides, the C=S vibration is not isolated. It couples extensively with other vibrations, primarily C-N stretching and N-H bending, giving rise to a set of "thioamide bands." The most significant contribution from C=S stretching is often found in two main regions:

-

A band around 1300-1400 cm⁻¹ , which has significant C=S and C-N stretching character.[15]

-

A band in the 700-850 cm⁻¹ region, also attributed to a mixed vibration with a major C=S stretching component.[16][17] The assignment of a single, pure "C=S stretching frequency" is a common oversimplification and should be approached with caution.[18]

-

-

C-N Stretching (νC-N): Strong bands associated with C-N stretching are typically observed in the 1400-1550 cm⁻¹ region, often coupled with N-H bending modes.

Data Presentation: Characteristic IR Absorption Bands for Substituted Thioureas

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3100 - 3400 | Medium-Strong | Can be broad due to hydrogen bonding.[5] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Weak | |

| C-N Stretch / N-H Bend | 1400 - 1550 | Strong | Often referred to as a thioamide band. |

| C=S / C-N Stretch | 1300 - 1400 | Medium-Strong | A key thioamide band with significant C=S character.[15] |

| C=S Stretch | 700 - 850 | Medium | Another key band used to identify the thiocarbonyl group.[16][17] |

Protocol: IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) has largely superseded KBr pellets for routine analysis due to its simplicity and speed.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid thiourea sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key to obtaining a high-quality, reproducible spectrum.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe to prevent cross-contamination.

Part 3: Mass Spectrometry: Determining Mass and Fragmentation

Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and, through fragmentation analysis, clues about its structure.

Expertise in Action: Understanding Thiourea Fragmentation

The way a substituted thiourea fragments in the mass spectrometer depends on the ionization method and the structure of the molecule.

-

Molecular Ion (M⁺˙ or [M+H]⁺): Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are excellent for determining the molecular weight, as they typically produce an abundant protonated molecule [M+H]⁺ or related adducts with minimal fragmentation.[19] Electron Impact (EI) ionization is a higher-energy technique that produces a radical cation (M⁺˙) and often extensive fragmentation.

-

Common Fragmentation Pathways: Under EI or Collision-Induced Dissociation (CID) conditions, several fragmentation patterns are common:

-

α-Cleavage: The bonds adjacent to the thiocarbonyl group are prone to breaking. This can lead to the formation of isothiocyanate radical cations or fragments corresponding to the amine portions of the molecule.[20][21]

-

McLafferty-type Rearrangements: If a substituent has a γ-hydrogen, a rearrangement can occur, leading to the elimination of a neutral alkene and the formation of a characteristic fragment.

-

Loss of Neutrals: The elimination of small, stable neutral molecules is a common pathway. This can include the loss of H₂S, SH•, or an amine (R-NH₂).[19][20] The specific pathway is highly dependent on the nature of the substituents.

-

-

Thermal Degradation: It is crucial to be aware that some thioureas can be thermally labile. When using techniques that involve heating the sample (like direct insertion EI), the observed spectrum may represent the fragmentation of thermal decomposition products rather than the parent molecule.[20][22]

The Power of Precision: High-Resolution Mass Spectrometry (HRMS)

For definitive confirmation of a newly synthesized compound, HRMS is essential. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS allows for the calculation of the elemental composition. This provides an unambiguous molecular formula, which serves as a powerful cross-validation for the structure proposed by NMR.

Protocol: Sample Preparation for ESI-MS

-

Solvent System: Prepare a stock solution of the thiourea derivative at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

-

Dilution: Create a dilute working solution (typically 1-10 µg/mL) from the stock solution using the same solvent system. The final concentration may require optimization.

-

Additives (Optional): For positive-ion ESI, it is sometimes beneficial to add a small amount (e.g., 0.1%) of a weak acid like formic acid to the solvent system to promote protonation ([M+H]⁺).

-

Analysis: The solution is introduced into the mass spectrometer's ESI source via direct infusion or through an LC system. A full scan spectrum is acquired to identify the m/z of the protonated molecule. If further structural information is needed, a tandem MS (MS/MS) experiment can be performed by isolating the molecular ion and subjecting it to CID to generate a fragmentation spectrum.

Part 4: An Integrated Workflow for Structural Elucidation

The true power of spectroscopic analysis lies in the synergistic use of these techniques. No single method provides the complete picture, but together they form a self-validating system for structural confirmation.

The logical progression of analysis ensures efficiency and accuracy. IR spectroscopy provides a quick check for the presence of the key functional groups. Mass spectrometry then confirms the molecular weight and provides the molecular formula (via HRMS). Finally, detailed 1D and 2D NMR experiments are used to piece together the exact connectivity of the atoms, leading to an unambiguous structural assignment.

Visualization: Spectroscopic Analysis Workflow

A logical workflow ensures all necessary data is collected for unambiguous characterization.

Caption: Integrated workflow for the spectroscopic characterization of substituted thioureas.

Visualization: Key Spectral Features of a Thiourea

This diagram links the key structural components of a thiourea to their characteristic spectral regions.

Caption: Correlation of thiourea functional groups with their spectroscopic signatures.

References

-

Saeed, S., Rashid, N., Jones, P.G., Hussain, R., & Bhatti, M.H. (2010). Synthesis, spectroscopic characterization, crystal structure and antifungal activity of thiourea derivatives containing a thiazole moiety. Central European Journal of Chemistry, 8, 550–558.

-

Schröder, D., et al. (2008). Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes. Journal of Mass Spectrometry, 43(5), 651-63.

-

Chiriță, C., et al. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 16(8), 6645-6664.

-

Saeed, S., et al. (2010). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea derivatives. European Journal of Chemistry, 1(4), 336-342.

-

Ivanova, Y., et al. (2020). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 25(21), 4906.

-

Yusof, M. S. M., et al. (2019). Synthesis, Spectroscopic Studies, and Biological Activities of Acylthiourea Derivatives as Potential Anti-Bacteria Agents. Journal of Chemistry.

-

Reddy, L. C. S., et al. (2014). Synthesis, Spectral Characterization, Docking Studies and Biological Activity of Urea, Thiourea, Sulfonamide and Carbamate Derivatives of Imatinib Intermediate. Letters in Drug Design & Discovery, 11(10).

-

Al-Hourani, B. J., et al. (2022). Synthesis, X-ray crystal structures, spectroscopic characterization, DFT calculations, and molecular docking study of new N-(4-chlorobutanoyl)-N'-(2-, 3-, and 4-methoxyphenyl)thiourea derivatives. Journal of Molecular Structure, 1265.

-

Yurttas, L., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540.

-

Anonymous. (n.d.). Synthesis and biological activity of a new type of thiourea derivatives. ResearchGate.

-

Saeed, S., et al. (2010). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. European Journal of Chemistry.

-

Kolehmainen, E., et al. (2016). (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase. Magnetic Resonance in Chemistry, 54(10), 793-799.

-

Baldwin, M. A., et al. (1967). The fragmentation of organic molecules under electron-impact—III: The mass spectra of some substituted thioureas. Organic Mass Spectrometry, 1(1).

-

Sadasivam, V., & Jagannathan, S. (2015). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry, 8(1), 44-48.

-

Kalichkina, L., Bakibaev, A., & Malkov, V. (2020). Spectral study of thione-thiol tautomerization of thiourea in aqueous alcohol solution. Semantic Scholar.

-

Kumar, M. R. S., & Pukazhselvan, D. (2022). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. JETIR, 9(6).

-

ResearchGate. (n.d.). Important IR spectral bands (cm-1) of thiourea and its complexes.

-

Mohsen, A., Omar, M. E., & Osman, S. A. (1973). Characterization of the C=S frequencies in the infrared spectra of N.N'-disubstituted thiourea derivatives. Pharmazie, 28(1), 30-1.

-

Mido, Y., & Murata, H. (1969). infrared spectra of thiourea and its inclusion compounds. Nippon Kagaku Zasshi, 90(3), 254-259.

-

Saeed, A., et al. (2020). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances, 10(30).

-

Pope, S. J. A., et al. (2022). N, N'-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. Dalton Transactions, 51(8), 3245-3263.

-

Uccello-Barretta, G., et al. (2010). Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 75(4), 1148–1157.

-

Larsen, B. S., et al. (1972). Mass spectrometric and thermal fragmentation of 1-substituted-3-phenyl-2-thioureas. The Journal of Organic Chemistry, 37(24), 3975–3979.

-

El-Gamel, N. E. A., et al. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Inorganics, 11(10), 390.

-

Bláha, J., et al. (1990). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. Magnetic Resonance in Chemistry, 28(5).

-

Allegretti, P. E., et al. (n.d.). Study of the occurrence of tautomeric forms of ureas and thioureas by mass spectrometry. TSI Journals.

-

Uccello-Barretta, G., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(11), 7734–7744.

-

Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(21), 13038-13076.

-

Uccello-Barretta, G., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(11), 7734–7744.

-

ResearchGate. (n.d.). The C=S stretching frequency in the infrared spectra of studied compounds.

-

ResearchGate. (n.d.). FT-IR spectrum for pure thiourea single crystal.

-

Gellman, S. H. (1991). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea. Journal of the American Chemical Society, 113(21), 8143–8145.

-

Adams, D. M., & Cornell, J. B. (1967). Infrared spectra (400–135 cm.–1) of some thiourea co-ordination complexes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 884-888.

-

Wiley. (n.d.). Thiourea. SpectraBase.

-

Bedini, A., et al. (2022). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Molecules, 27(1), 164.

-

Bencivenni, L., et al. (1998). Matrix and ab initio infrared spectra of thiourea and thiourea-d4. Vibrational Spectroscopy, 18(1), 91-102.

-

ResearchGate. (n.d.). 1H-NMR spectra of the thiourea derivatives.

-

Campbell, M. J. M., & Grzeskowiak, R. (1967). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 396-401.

-

Schäfer, M., et al. (2012). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Journal of the American Society for Mass Spectrometry, 23(12), 2166–2176.

-

El-Gamel, N. E. A., et al. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. ResearchGate.

-

Kalkhof, S., et al. (2010). Fragmentation behavior of a thiourea-based reagent for protein structure analysis by collision-induced dissociative chemical cross-linking. Journal of Mass Spectrometry, 45(8), 919-27.

-

University of Arizona. (n.d.). Interpretation of mass spectra.

-

Afaf, M., et al. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. TSI Journals.

-

Wang, R., et al. (2015). Guided ion beam and computational studies of the decomposition of a model thiourea protein cross-linker. The Journal of Physical Chemistry B, 119(31), 9927–9940.

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives - ProQuest [proquest.com]

- 7. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, spectral characterization, docking studies and biological activity of urea, thiourea, sulfonamide and carbamate derivatives of imatinib intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of the C=S frequencies in the infrared spectra of N.N'-disubstituted thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdnsciencepub.com [cdnsciencepub.com]